molecular formula C10H10N4 B13074299 2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile CAS No. 1016711-86-6

2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile

Cat. No.: B13074299
CAS No.: 1016711-86-6
M. Wt: 186.21 g/mol
InChI Key: PUWPYVQWYQUGSP-UHFFFAOYSA-N
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Description

2,2’-((4-Aminophenyl)azanediyl)diacetonitrile is an organic compound with the molecular formula C10H10N4 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of an aminophenyl group and two acetonitrile groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-Aminophenyl)azanediyl)diacetonitrile typically involves the reaction of 4-aminobenzylamine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-Aminophenyl)azanediyl)diacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .

Scientific Research Applications

2,2’-((4-Aminophenyl)azanediyl)diacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-((4-Aminophenyl)azanediyl)diacetonitrile involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The nitrile groups can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and structures .

Properties

CAS No.

1016711-86-6

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-[4-amino-N-(cyanomethyl)anilino]acetonitrile

InChI

InChI=1S/C10H10N4/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,7-8,13H2

InChI Key

PUWPYVQWYQUGSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N(CC#N)CC#N

Origin of Product

United States

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